2-Butyl-4,6-dihydroxybenzoic acid

Catalog No.
S3397407
CAS No.
173324-41-9
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-4,6-dihydroxybenzoic acid

CAS Number

173324-41-9

Product Name

2-Butyl-4,6-dihydroxybenzoic acid

IUPAC Name

2-butyl-4,6-dihydroxybenzoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15)

InChI Key

PCVYYQAXKLEYGV-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Application in Polymer Industry

Field: Polymer Science

Application Summary: 2,4-Dihydroxybenzoic acid is used as an antioxidant in the polymer industry. The addition of antioxidants delays oxidation and material degradation during the processing and usage of polymers .

Methods of Application: Sustainable phenolic acids like 2,4-dihydroxybenzoic acid are chemically modified by esterification to obtain various durable molecules. These molecules are then tested and compared to other antioxidants like resveratrol, a biobased antioxidant, and Irganox 1076, a fossil-based antioxidant .

Results or Outcomes: These environmentally friendly antioxidants make it possible to obtain high-performance materials with an efficiency comparable to that of conventional ones .

Application in Density Functional Theory Studies

Field: Chemistry

Application Summary: 2,4-Dihydroxybenzoic acid and its derivatives have been studied using Density Functional Theory (DFT) to understand the proton transfer mechanism of these molecules .

Methods of Application: Structures, IR, UV-Vis, and fluorescence spectra were obtained together with the energies of frontier orbitals from DFT and time-dependent DFT calculations .

Results or Outcomes: The study found that both the UV-Vis absorption and intersystem crossing play important roles in facilitating proton transfer in heavy atom substitution of 2,4-dihydroxybenzoic acid .

Synthesis of Resorcinol-based N-benzyl Benzamide Derivatives

Field: Organic Chemistry

Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a starting material for the synthesis of resorcinol-based N-benzyl benzamide derivatives .

Methods of Application: The synthesis process involves the reaction of 2,4-DHBA with benzylamine to form the corresponding benzamide derivatives .

Synthesis of Hydroxylated and Prenylated Xanthones

Field: Pharmaceutical Chemistry

Application Summary: 2,4-DHBA is used in the synthesis of hydroxylated and prenylated xanthones .

Methods of Application: The synthesis involves the reaction of 2,4-DHBA with prenyl bromide in the presence of a base .

Results or Outcomes: Hydroxylated and prenylated xanthones have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects .

Synthesis of Mycophenolic Acid

Field: Medicinal Chemistry

Application Summary: 2,4-DHBA can be used in the synthesis of mycophenolic acid , a potent, selective, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase.

Methods of Application: The synthesis involves the reaction of 2,4-DHBA with a suitable reagent to form mycophenolic acid .

Results or Outcomes: Mycophenolic acid is an important drug used in organ transplantation to prevent rejection .

Plant Allelochemical

Field: Plant Biology

Application Summary: Hydroxybenzoic acids, such as 2,4-DHBA, can act as plant allelochemicals .

Methods of Application: These compounds are naturally produced by plants and can affect the growth and development of neighboring plants .

Results or Outcomes: Hydroxybenzoic acids can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Synthesis of DHBARF Polymer Aerogels

Field: Material Science

Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a reactant in the synthesis of DHBARF polymer aerogels .

Methods of Application: The synthesis involves the reaction of 2,4-DHBA with formadehyde (F) and resorcinol ® to form DHBARF polymer aerogels .

Metabolite in Human Plasma

Field: Biochemistry

Application Summary: 2,4-Dihydroxybenzoic acid is a metabolite found in human plasma after cranberry juice consumption .

Methods of Application: The presence of 2,4-DHBA in human plasma can be determined using GC-MS .

Results or Outcomes: The detection of 2,4-DHBA in human plasma can provide valuable information about the metabolic processes in the human body .

2-Butyl-4,6-dihydroxybenzoic acid is a derivative of dihydroxybenzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 6 positions of the benzoic acid ring and a butyl group at the 2 position. This compound is part of a larger family of phenolic acids, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The molecular formula for 2-butyl-4,6-dihydroxybenzoic acid is C₉H₁₂O₄, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential antimicrobial effects.

. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated under high pressure with carbon dioxide. This reaction can yield various dihydroxybenzoic acids depending on the conditions used, including temperature and pressure .

The compound can also undergo typical reactions associated with phenolic compounds, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Oxidation: Conversion to quinones or other oxidized forms.
  • Reduction: Potential reduction to catechols or other derivatives.

2-Butyl-4,6-dihydroxybenzoic acid exhibits several biological activities:

  • Antioxidant Properties: Like many phenolic compounds, it can scavenge free radicals, contributing to its potential health benefits.
  • Antimicrobial Activity: Some studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.
  • Anti-inflammatory Effects: Research indicates that dihydroxybenzoic acids can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The synthesis of 2-butyl-4,6-dihydroxybenzoic acid can be achieved through various methods:

  • Kolbe-Schmitt Reaction: Resorcinol reacts with carbon dioxide under specific conditions (high pressure, elevated temperature) to produce dihydroxybenzoic acids .
  • Alkali Metal Salt Method: Resorcinol reacts with carbon dioxide in the presence of an alkali metal salt at elevated temperatures (130-150 °C) to yield 2-butyl-4,6-dihydroxybenzoic acid .
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that improve yield and reduce environmental impact .

2-Butyl-4,6-dihydroxybenzoic acid has several applications:

  • Pharmaceuticals: It may be used as an active ingredient in formulations targeting oxidative stress-related conditions.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing natural pesticides or fungicides.
  • Cosmetics: Due to its antioxidant properties, it is considered for use in skin care formulations.

Several compounds share structural similarities with 2-butyl-4,6-dihydroxybenzoic acid. These include:

Compound NameStructure HighlightsUnique Features
2,3-Dihydroxybenzoic AcidHydroxyl groups at positions 2 and 3Known for its role in metabolic pathways
2,4-Dihydroxybenzoic AcidHydroxyl groups at positions 2 and 4Commonly used in pharmaceuticals
3,5-Dihydroxybenzoic AcidHydroxyl groups at positions 3 and 5Exhibits strong antioxidant properties
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxyl group at position 2Widely used in acne treatments

Each of these compounds has distinct properties and applications but shares a commonality in their phenolic structure. The unique positioning of hydroxyl groups in 2-butyl-4,6-dihydroxybenzoic acid contributes to its specific biological activities and potential uses in various industries.

The aqueous-phase behavior of 2-butyl-4,6-dihydroxybenzoic acid is dominated by hydrogen bonding and hydrophobic interactions. The molecule’s two hydroxyl groups (positions 4 and 6) and carboxyl group (position 1) act as hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. In analogous systems, such as para-hydroxybenzoic acid (PHBA), hydrogen bonds between hydroxyl/carboxyl groups and water molecules stabilize hydrated crystal structures [2]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl chain introduces steric bulk, which may perturb hydrogen-bonding efficiency compared to simpler analogs like 2,6-dihydroxybenzoic acid [3].

Hirshfeld surface analyses of nickel-PHBA complexes reveal that O–H···O hydrogen bonds between hydroxyl groups and water molecules exhibit donor-acceptor distances of 2.632–2.785 Å [2]. Similar interactions likely occur in 2-butyl-4,6-dihydroxybenzoic acid, though the butyl group may reduce the density of intermolecular contacts due to steric hindrance. Molecular dynamics simulations of related systems suggest that hydrophobic alkyl chains induce localized water structuring, creating micelle-like aggregates in aqueous solutions [4]. This phenomenon could explain the compound’s solubility limitations and tendency to form supramolecular assemblies in polar solvents.

Host-Guest Complexation with Cyclodextrin Derivatives

The butyl substituent of 2-butyl-4,6-dihydroxybenzoic acid enhances its compatibility with cyclodextrin (CD) hosts, particularly β-cyclodextrin, which possesses a hydrophobic cavity ideal for accommodating alkyl chains. In prismarene macrocycles, alkylated aromatic guests exhibit strong binding via van der Waals interactions between the host’s cavity and the guest’s hydrophobic moieties [4]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl group likely penetrates the CD cavity, while the hydroxyl and carboxyl groups form hydrogen bonds with the host’s secondary hydroxyl rim.

Studies on 2,6-dihydroxybenzoic acid demonstrate that its hydroxyl groups participate in cooperative hydrogen bonding with CD hosts, achieving association constants (Kₐ) of ~10³ M⁻¹ [6]. The additional 4-hydroxyl group in 2-butyl-4,6-dihydroxybenzoic acid may further strengthen binding through multipoint interactions. However, steric clashes between the butyl chain and CD cavity could reduce Kₐ compared to smaller guests. Thermodynamic analyses of similar systems indicate that enthalpy-driven complexation dominates, with ΔH values ranging from -15 to -30 kJ/mol [4].

Coordination Chemistry with Transition Metal Ions

2-Butyl-4,6-dihydroxybenzoic acid acts as a polydentate ligand for transition metals, leveraging its hydroxyl and carboxyl groups for coordination. In nickel-PHBA complexes, the carboxylate group binds metal centers in a monodentate fashion, while hydroxyl groups participate in hydrogen bonding with coordinated water molecules [2]. For 2-butyl-4,6-dihydroxybenzoic acid, deprotonation of the carboxyl group (pKa ≈ 2–3) and hydroxyl groups (pKa ≈ 8–10) enables pH-dependent coordination modes:

  • At low pH (≤3): The carboxyl group remains protonated, limiting direct metal binding. Hydroxyl groups may act as weak Lewis bases.
  • At neutral pH (6–8): Deprotonation of the carboxyl group allows monodentate or bidentate coordination to metals like Ni²⁺ or Cu²⁺.
  • At high pH (≥10): Hydroxyl groups deprotonate, enabling chelation via O⁻ donors, though steric hindrance from the butyl chain may favor 1:1 rather than 2:1 ligand-metal stoichiometries.

Crystallographic studies of PHBA-nickel complexes reveal octahedral geometries with six water molecules coordinated to the metal center [2]. In contrast, the bulky butyl group in 2-butyl-4,6-dihydroxybenzoic acid likely distorts coordination spheres, favoring tetrahedral or square-planar geometries for smaller ions like Cu²⁺. Stability constants (log β) for such complexes are expected to be lower than those of unsubstituted analogs due to reduced ligand flexibility.

XLogP3

3.2

Dates

Modify: 2023-08-19

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